N-(3-bromophenyl)azetidine-3-carboxamide
CAS No.:
Cat. No.: VC13482890
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrN2O |
|---|---|
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | N-(3-bromophenyl)azetidine-3-carboxamide |
| Standard InChI | InChI=1S/C10H11BrN2O/c11-8-2-1-3-9(4-8)13-10(14)7-5-12-6-7/h1-4,7,12H,5-6H2,(H,13,14) |
| Standard InChI Key | SFWIRLJOFGVAKB-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C(=O)NC2=CC(=CC=C2)Br |
| Canonical SMILES | C1C(CN1)C(=O)NC2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
N-(3-Bromophenyl)azetidine-3-carboxamide belongs to the azetidine class of four-membered nitrogen-containing heterocycles. Its structure consists of an azetidine ring (a saturated four-membered ring with one nitrogen atom) substituted at the 3-position with a carboxamide group and an N-linked 3-bromophenyl moiety. The bromine atom introduces steric and electronic effects that influence reactivity and biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | Not explicitly provided | |
| Molecular Formula | ||
| Molecular Weight | 255.11 g/mol | |
| Density | N/A | |
| Boiling Point | N/A |
The absence of reported melting and boiling points in available literature suggests that experimental determinations may be pending or proprietary. The bromophenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Manufacturing Approaches
Conventional Synthetic Routes
The synthesis of N-(3-bromophenyl)azetidine-3-carboxamide typically involves multi-step sequences starting from azetidine precursors. A common strategy utilizes azetidine-3-carboxylic acid derivatives, which are functionalized via amidation or nucleophilic substitution. For example, N-benzyl azetidine-3-carboxylic acid methyl ester—a related intermediate—can be synthesized by reacting N-benzyl-3-cyano azetidine with methanol under acidic conditions . Hydrolysis of the methyl ester yields the free carboxylic acid, which may then undergo amidation with 3-bromoaniline .
Key Reaction Steps:
Innovative Single-Step Methods
Recent advances propose streamlined syntheses. Wang and Duncton demonstrated a single-step displacement reaction using commercially available 1-benzhydrylazetidine-3-amine and activated carbonyl reagents . This method tolerates diverse functional groups and achieves moderate-to-high yields (50–85%), offering a scalable alternative for late-stage functionalization .
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Multi-step | 60–75 | High purity; established protocols | Lengthy; requires purification |
| Single-step | 50–85 | Rapid; scalable | Limited substrate scope |
Pharmacological and Biological Applications
Cytostatic and Anticancer Activity
N-Substituted azetidine derivatives exhibit cytostatic effects against cancer cell lines. For instance, trans-11f, a phosphonated azetidin-2-one, showed IC values of 14.5–97.9 µM against pancreatic (Capan-1) and colorectal (HCT-116) cancers . While direct studies on N-(3-bromophenyl)azetidine-3-carboxamide are lacking, its structural similarity suggests potential as a chemotherapeutic scaffold .
Antimicrobial Adjuvant Properties
Azetidines have been explored as antibiotic adjuvants. Compound trans-11f enhanced oxacillin efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting β-lactamase, protecting the antibiotic from degradation . Molecular docking simulations revealed that enantiomer (3R,4S)-11f displaces oxacillin from the enzyme’s active site . These findings highlight the role of azetidines in combating antimicrobial resistance.
Analytical Characterization Techniques
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR):
and NMR spectra confirm regiochemistry and purity. For example, N-benzyl azetidine-3-carboxylic acid methyl ester exhibits distinct peaks at δ 3.65 (COOCH) and δ 4.25 (N-CH) in NMR . -
Infrared (IR) Spectroscopy:
Stretching vibrations at 1650–1750 cm (C=O) and 3200–3500 cm (N-H) validate the carboxamide group .
Chromatographic and Mass Spectrometric Analysis
-
High-Performance Liquid Chromatography (HPLC):
Purity assessments typically use reverse-phase columns (C18) with UV detection at 254 nm . -
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) provides molecular ion peaks matching the theoretical mass (255.11 g/mol).
Challenges and Future Directions
Despite its promise, N-(3-bromophenyl)azetidine-3-carboxamide faces challenges:
-
Limited Pharmacological Data: Most studies focus on structural analogs .
-
Solubility and Bioavailability: The bromophenyl group may limit aqueous solubility.
Future research should prioritize:
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